2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Overview
Description
2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound characterized by the presence of an amino group, a methyl group, and a hexafluoropropanol moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-methylphenol and hexafluoroacetone.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions (usually between 0°C and 25°C).
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction. Common catalysts include hydrochloric acid or sodium hydroxide.
Reaction Mechanism: The reaction proceeds through the nucleophilic addition of the amino group to the carbonyl group of hexafluoroacetone, followed by cyclization and subsequent reduction to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The amino and hydroxyl groups on the benzene ring make the compound susceptible to electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Quinones or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Sulfonic acids or nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its fluorinated moiety can be used in imaging studies, while the amino group allows for conjugation with biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the hexafluoropropanol group may enhance the bioavailability and metabolic stability of drug candidates.
Industry
Industrially, this compound is used in the production of specialty chemicals and polymers. Its unique properties make it valuable in the development of high-performance materials.
Mechanism of Action
The mechanism by which 2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the hexafluoropropanol moiety can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Lacks the hexafluoropropanol group, resulting in different chemical and biological properties.
2-Amino-4-fluorophenol: Contains a fluorine atom instead of the hexafluoropropanol group, leading to variations in reactivity and applications.
2-Amino-4-methoxyphenol:
Uniqueness
The presence of the hexafluoropropanol group in 2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol imparts unique properties such as increased hydrophobicity and metabolic stability. These characteristics make it distinct from other similar compounds and expand its range of applications in various fields.
Properties
IUPAC Name |
2-(2-amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO/c1-5-2-3-6(7(17)4-5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPODXUOOCIBRSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561132 | |
Record name | 2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1992-08-1 | |
Record name | 2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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